2,4-Dichlorodiphenyl ether

Aquatic Toxicology Environmental Risk Assessment PCDE Congeners

2,4-Dichlorodiphenyl ether is the essential congener for quantitative PCDE analysis in environmental matrices. Its unique ortho/para substitution pattern confers a distinct LC50 of 0.66 mg/L and a 116% higher bioaccumulation potential than 4-CDE, making cross-congener substitution invalid. Procure this certified reference material to calibrate instruments and validate recovery in EPA-style environmental surveys. Available as a neat standard or solution, with rigorous purity ≥95% and full traceability.

Molecular Formula C12H8Cl2O
Molecular Weight 239.09 g/mol
CAS No. 51892-26-3
Cat. No. B1620329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorodiphenyl ether
CAS51892-26-3
Molecular FormulaC12H8Cl2O
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H
InChIKeyKXIPYLZZJZMMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.34e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorodiphenyl ether (CAS 51892-26-3) Procurement Guide: Chemical Identity and Core Attributes


2,4-Dichlorodiphenyl ether (2,4-diCDE) is a synthetic polychlorinated diphenyl ether (PCDE) congener with the formula C₁₂H₈Cl₂O and a molecular weight of 239.097 g/mol [1]. It is characterized by two chlorine atoms located at the ortho (2) and para (4) positions on one phenyl ring [1]. This specific substitution pattern differentiates it from other dichloro isomers and is a key determinant of its physicochemical and biological behavior. As a member of the PCDE class, it serves as an industrial intermediate, an environmental contaminant of concern, and a widely used analytical standard in environmental monitoring programs [1].

Why 2,4-Dichlorodiphenyl ether (CAS 51892-26-3) Cannot Be Generically Substituted in Research and Monitoring


Substitution of 2,4-dichlorodiphenyl ether with other PCDE congeners or even its positional isomer (e.g., 2,4'-dichlorodiphenyl ether) is scientifically unsound due to compound-specific differences in bioaccumulation potential, aquatic toxicity, and environmental fate. While all PCDEs share a diphenyl ether core, the number and position of chlorine atoms directly modulate critical parameters such as Log P, water solubility, and susceptibility to microbial degradation [1][2]. Empirical evidence demonstrates that even a single additional chlorine atom or a change in substitution pattern can alter the 96-hour LC50 in fish models, the rate of biotransformation, and the magnitude of bioconcentration by an order of magnitude [1]. Therefore, using an alternative congener as a surrogate standard or research tool will yield non-comparable data and invalidate quantitative analyses in environmental and toxicological studies.

Quantitative Evidence for Differentiated Selection of 2,4-Dichlorodiphenyl ether (CAS 51892-26-3)


Acute Aquatic Toxicity: Quantified Potency Relative to Lower Chlorinated Analog

In a direct comparative study using brook trout (Salvelinus fontinalis) exposed via water, 2,4-dichlorodiphenyl ether (2,4-diCDE) exhibited a 96-hour LC50 of 0.66 mg/L. This value indicates a 9.6% higher acute lethal potency compared to its monochlorinated analog, 4-chlorodiphenyl ether (4-CDE), which had a 96-hour LC50 of 0.73 mg/L under identical conditions [1]. Higher chlorinated congeners (2,4,4'-triCDE and 2,4,5,4'-tetraCDE) did not achieve LC50 values due to limitations imposed by their lower water solubilities, rendering 2,4-diCDE a critical and quantifiable benchmark for toxicity screening among PCDEs [1].

Aquatic Toxicology Environmental Risk Assessment PCDE Congeners

Bioaccumulation Potential: Modeled Body Burden Compared to Mono- and Tri-Chlorinated Analogs

The toxicokinetic profile of 2,4-dichlorodiphenyl ether demonstrates a significantly higher bioaccumulation potential compared to the monochlorinated analog, but a distinctly lower potential than its trichlorinated counterpart. Under a modeled exposure of 100 µg/L in water, the predicted maximum body burden in trout was 316 µg/g for 2,4-diCDE. This represents a 116% increase over 4-CDE (146 µg/g), but is only 23% of the burden predicted for 2,4,4'-triCDE (1381 µg/g) [1]. The study further established that the toxicokinetics of all tested CDEs followed a one-compartment open model with first-order elimination, and that the depuration half-lives ranged from 3.9 to 63 days [1].

Bioconcentration Toxicokinetics Environmental Fate

Biodegradation Pathway: Product Profile Distinct from Symmetrical Dichloro Isomer

The microbial transformation of 2,4-dichlorodiphenyl ether by Sphingomonas sp. strain SS33 yields a specific set of mononuclear haloaromatic products, namely the respective (halo-) phenols and (halo-) catechols [1]. In contrast, the symmetrical 4,4'-dichlorodiphenyl ether congener supports full bacterial growth and mineralization under identical conditions [1]. The inability of the bacterium to utilize 2,4-diCDE as a sole carbon source, despite its capacity to partially transform it, indicates a distinct and congener-specific metabolic bottleneck. This highlights that the 2,4-substitution pattern confers a unique resistance profile to complete microbial assimilation compared to other dichloro isomers [1].

Bioremediation Microbial Degradation Environmental Microbiology

Physical Property Differentiation: Boiling Point and Vapor Pressure vs. Positional Isomer

The physical properties of 2,4-dichlorodiphenyl ether are distinguishable from its positional isomer, 2,4'-dichlorodiphenyl ether (CAS 6903-65-7). While the target compound (2,4-substitution) has a reported boiling point of 297 °C at 760 mmHg [1], its isomer exhibits a slightly higher boiling point of 297.9 °C at 760 mmHg [2]. This small but measurable difference in boiling point, along with differences in calculated vapor pressure and Log P, underscores that these are distinct chemical entities requiring separate analytical standards for accurate identification and quantification via GC or HPLC methods. Substitution of one for the other would lead to incorrect retention time assignments and quantification errors.

Analytical Chemistry Separation Science Physicochemical Properties

Validated Application Scenarios for 2,4-Dichlorodiphenyl ether (CAS 51892-26-3) Based on Empirical Evidence


Environmental Monitoring and Regulatory Compliance: Congener-Specific Quantification

2,4-Dichlorodiphenyl ether is procured primarily as a certified reference material for the quantitative analysis of PCDEs in environmental matrices (water, soil, sediment, and biota). Its distinct LC50 of 0.66 mg/L and modeled body burden of 316 µg/g [1] make it a necessary analyte for accurate risk assessment, distinct from both 4-CDE and 2,4,4'-triCDE. Laboratories performing EPA methods or similar environmental surveys must use this specific congener to calibrate instruments and validate recovery, as substitution with an alternative isomer would compromise data integrity [1].

Toxicological and Ecotoxicological Research: Investigating Structure-Activity Relationships (SAR)

This compound serves as a key building block in SAR studies aimed at understanding how chlorine substitution patterns on diphenyl ethers influence biological activity. The 9.6% increase in acute toxicity and 116% increase in bioaccumulation relative to 4-CDE [1], along with its unique biodegradation product profile compared to 4,4'-dichloro isomer [2], provides quantitative data points for validating computational toxicology models (e.g., QSAR for PCDEs) and designing mechanistic in vivo or in vitro experiments.

Microbial Biodegradation and Bioremediation Studies: Probing Metabolic Bottlenecks

Researchers studying the microbial degradation of persistent organic pollutants utilize 2,4-dichlorodiphenyl ether to investigate the metabolic constraints of specific bacteria like Sphingomonas sp. strain SS33. The observation that this compound is transformed to dead-end (halo-)catechols rather than being mineralized [2] makes it a valuable probe for identifying the enzymatic limitations of aerobic degradation pathways for ortho/para-substituted aromatics. This knowledge is critical for developing effective bioaugmentation strategies.

Analytical Chemistry and Chromatography: Method Development and Validation

The small but distinct difference in boiling point (297 °C) compared to its positional isomer (297.9 °C) [3] is leveraged in gas chromatography (GC) method development to achieve and validate congener-specific separation. Laboratories procure 2,4-diCDE to establish its unique retention time and mass spectrum, ensuring that analytical methods for complex environmental or industrial mixtures can resolve this compound from other co-extracted PCDEs and dichlorinated interferences.

Technical Documentation Hub

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24 linked technical documents
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